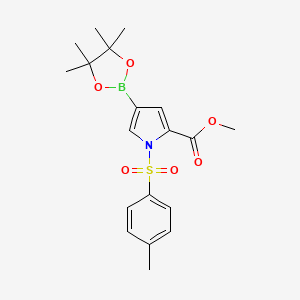

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate

Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate (CAS: 869886-86-2) is a heterocyclic boronate ester with a molecular formula of C₁₉H₂₄BNO₆S and a molecular weight of 405.273 . Key structural features include:

- A pyrrole ring substituted at the 1-position with a tosyl group (p-toluenesulfonyl), which enhances stability and modulates solubility.

- A boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position, critical for cross-coupling reactions.

- A methyl carboxylate group at the 2-position, influencing electronic properties and reactivity.

Its physical properties include a density of 1.2 g/cm³ and a boiling point of 560.9°C at 760 mmHg . The compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, leveraging the boronate ester’s reactivity .

Properties

IUPAC Name |

methyl 1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BNO6S/c1-13-7-9-15(10-8-13)28(23,24)21-12-14(11-16(21)17(22)25-6)20-26-18(2,3)19(4,5)27-20/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXXFVPRHBSWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological activities supported by various studies.

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉BNO₄S |

| Molecular Weight | 305.19 g/mol |

| CAS Number | Not specified |

| Structure | Chemical Structure |

This compound is primarily recognized for its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. The inhibition of specific kinases can lead to therapeutic effects in various diseases, particularly cancer.

Key Mechanisms:

- Inhibition of DYRK1A : Studies indicate that derivatives of the compound exhibit potent inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases and cancer .

- Modulation of TGF-β Signaling : The compound has been shown to inhibit TGF-β signaling pathways, which are crucial in fibrosis and cancer progression .

- Antioxidant Activity : It demonstrates antioxidant properties that may protect cells from oxidative stress .

Biological Activities

The biological activities of this compound have been evaluated through various assays and case studies.

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies show that it can induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell survival .

Case Study: DYRK1A Inhibition

In a recent study focusing on the inhibition of DYRK1A:

- Objective : To evaluate the efficacy of the compound as a potential therapeutic agent for Alzheimer's disease.

- Methodology : Enzymatic assays were conducted to determine IC50 values.

- Results : The compound exhibited nanomolar-level inhibitory activity against DYRK1A and demonstrated significant anti-inflammatory effects in cellular models .

Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related boronate esters, focusing on substituents, heterocyclic cores, and applications.

*Molecular weight from is inconsistent with the formula; likely an error in evidence.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the identity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For example, NMR can resolve the tosyl group’s aromatic protons (δ ~7.2–7.8 ppm) and the dioxaborolane’s methyl groups (δ ~1.0–1.3 ppm). HRMS provides exact mass verification (theoretical m/z: 456.32 for [M+H]) .

| Analytical Technique | Key Signals/Features |

|---|---|

| NMR | Tosyl aromatic protons, methyl groups on dioxaborolane |

| HRMS | Exact mass confirmation (Δ < 5 ppm) |

Q. What safety precautions are required when handling this compound?

- Methodological Answer : The compound exhibits hazards including skin irritation (H315), eye irritation (H319), and respiratory sensitization (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage should be in a cool, dry environment away from oxidizing agents .

Q. What is a typical synthetic route for preparing this compound?

- Methodological Answer : While direct synthesis details are limited, analogous pyrrole carboxylates are synthesized via coupling reactions. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate reacts with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under inert conditions (N, THF, 0°C to RT) to form derivatives with yields ~40–45%. Purification via column chromatography (silica gel, hexane/EtOAc) is typical .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronate ester?

- Methodological Answer :

-

Catalyst Selection : Pd(PPh) or Pd(dppf)Cl are effective for sterically hindered substrates.

-

Solvent/Base : Use DME/HO or THF/NaCO for solubility and base compatibility.

-

Temperature : 80–100°C under microwave conditions can improve yields for sluggish reactions.

-

Monitoring : Track boronate consumption via NMR or TLC .

Parameter Optimized Condition Catalyst Pd(dppf)Cl (2 mol%) Solvent System DME/HO (4:1) Reaction Time 12–24 hours at 80°C

Q. How does steric hindrance from the tosyl group affect reactivity in cross-coupling reactions?

- Methodological Answer : The tosyl group at the 1-position introduces steric bulk, which can slow transmetallation steps in Suzuki reactions. Computational modeling (DFT) or comparative studies with des-tosyl analogs (e.g., methyl 4-borylated pyrrole carboxylates) can quantify steric effects. Kinetic studies using NMR to monitor intermediate formation are recommended .

Q. What strategies mitigate side reactions during functionalization of the pyrrole ring?

- Methodological Answer :

- Protection/Deprotection : Use temporary protecting groups (e.g., Boc for amines) to prevent undesired substitutions.

- Regioselective Control : Direct electrophilic substitution at the 5-position of the pyrrole can be achieved using Lewis acids (e.g., BF·EtO).

- Radical Inhibitors : Add BHT (0.01–0.1%) to suppress radical pathways during halogenation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for analogous compounds?

- Methodological Answer : Yield variations (e.g., 23–45% in similar syntheses) may arise from differences in reagent purity, catalyst loading, or workup methods. Reproduce reactions under standardized conditions (e.g., anhydrous solvents, controlled atmosphere) and characterize intermediates (e.g., via in situ IR) to identify bottlenecks. Cross-validate with LC-MS to detect low-concentration byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.